molecular formula C16H10F3NO2 B12893063 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one CAS No. 656234-32-1

5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one

Cat. No.: B12893063
CAS No.: 656234-32-1
M. Wt: 305.25 g/mol
InChI Key: HPMJNTDEZPOSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family This compound is characterized by the presence of a hydroxy group at the 5th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Bromination and Electrophilic Aromatic Substitution

The hydroxy-substituted aromatic ring undergoes electrophilic bromination under mild conditions. This reaction typically occurs at the para position relative to the hydroxy group due to its electron-donating effect. For example:

Compound+Br2FeBr3/CH2Cl25-Hydroxy-3-bromo-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one\text{Compound} + \text{Br}_2 \xrightarrow{\text{FeBr}_3/\text{CH}_2\text{Cl}_2} \text{5-Hydroxy-3-bromo-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one}

This brominated derivative serves as a key intermediate for further functionalization via cross-coupling reactions.

Suzuki-Miyaura Coupling

The brominated derivative participates in palladium-catalyzed cross-coupling with aryl boronic acids. For instance:

Br-substituted compound+Ar-B(OH)2Pd(PPh3)4,Na2CO3,DME5-Hydroxy-3-aryl-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one\text{Br-substituted compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME}} \text{5-Hydroxy-3-aryl-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one}

This reaction enables the introduction of diverse aryl groups, enhancing structural diversity for biological testing.

Amidation and Nucleophilic Substitutions

The isoquinolinone carbonyl group reacts with amines under nucleophilic conditions. For example:

Compound+R-NH2DCC, DMAP5-Hydroxy-4-(3-(trifluoromethyl)phenyl)-N-alkylisoquinoline-1-carboxamide\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DCC, DMAP}} \text{5-Hydroxy-4-(3-(trifluoromethyl)phenyl)-N-alkylisoquinoline-1-carboxamide}

This modification improves solubility and target-binding affinity in medicinal chemistry applications.

Oxidation of the Hydroxy Group

The hydroxy group at position 5 can be oxidized to a ketone using strong oxidizing agents like Jones reagent :

5-Hydroxy groupCrO3/H2SO45-Oxo-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one\text{5-Hydroxy group} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{5-Oxo-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one}

This transformation alters electronic properties and hydrogen-bonding capacity.

Acid-Mediated Cyclization

Under acidic conditions, the compound may undergo cyclization reactions analogous to those observed in trifluoromethylated ynones . For example, in the presence of CF3_3COOH:

CompoundCF3COOHFused heterocyclic product\text{Compound} \xrightarrow{\text{CF}_3\text{COOH}} \text{Fused heterocyclic product}

The mechanism likely involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack (e.g., by the hydroxy group) .

Comparative Reactivity with Analogous Compounds

The trifluoromethyl group enhances electron-withdrawing effects, directing electrophilic reactions to specific positions. A comparison with similar compounds is shown below:

Compound Key Reactivity Unique Feature
5-Hydroxyisoquinolin-1-oneBromination at para-OH positionLacks CF3_3 group; lower electrophilic activity
4-(Trifluoromethyl)anilineNitration at meta to CF3_3Simpler structure; limited functional groups
5-Methoxyisoquinolin-1-oneDemethylation under acidic conditionsMethoxy group alters solubility and stability

The trifluoromethyl group in 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one significantly increases its metabolic stability and directs regioselective reactions .

Key Reaction Conditions and Catalysts

Reaction Type Conditions Catalyst/Reagents
BrominationBr2_2, FeBr3_3, CH2_2Cl2_2, 0°CLewis acid (FeBr3_3)
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME, 80°CPalladium catalyst
AmidationDCC, DMAP, CH2_2Cl2_2, rtCarbodiimide coupling reagents
Acid-mediated cyclizationCF3_3COOH, EtOH, refluxBrønsted acid

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit promising anticancer properties. 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy against tumor cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline could selectively target cancer cells while sparing normal cells, suggesting a potential therapeutic index for this compound .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Isoquinolines have been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be beneficial in developing treatments for these conditions.

Research Findings:
In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cell cultures, indicating potential protective effects against neurotoxicity .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group can enhance charge transport properties, making it suitable for use in electronic devices.

Performance Metrics:
Research has shown that incorporating this compound into polymer matrices can improve the efficiency and stability of OLED devices, leading to brighter displays and longer lifespans .

2.2 Sensor Technology

The compound's sensitivity to environmental changes makes it a potential candidate for sensor applications, particularly in detecting volatile organic compounds (VOCs). Its unique chemical structure allows for selective binding with specific analytes, enhancing sensor accuracy.

Experimental Data:
Studies have demonstrated that films made from this compound exhibit significant changes in electrical resistance when exposed to various VOCs, suggesting its feasibility as a sensing material .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer ActivitySelectively inhibits cancer cell proliferation
Neuroprotective EffectsReduces oxidative stress markers in neuronal cultures
Material ScienceOrganic ElectronicsEnhances efficiency in OLED devices
Sensor TechnologyExhibits sensitivity to VOCs, useful for sensor development

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The isoquinolinone core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Trifluoromethyl)phenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group.

    5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the trifluoromethyl group.

    5-Hydroxy-4-(3-methylphenyl)isoquinolin-1(2H)-one: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets.

Biological Activity

5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one, with the CAS number 1381846-24-7, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₆H₁₀F₃NO₂
  • Molecular Weight : 305.251 g/mol
  • LogP : 4.33180 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 53.35 Ų

The structure of this compound features a hydroxyl group and a trifluoromethyl group attached to an isoquinolinone backbone, which is significant for its biological activity.

Antitumor Activity

Research has indicated that derivatives of isoquinolinones, including this compound, exhibit notable antitumor properties. A study highlighted that certain isoquinolinone derivatives demonstrated cytotoxic effects against various cancer cell lines, including:

CompoundCancer Cell LineIC₅₀ (µM)
Variolin AP388 murine leukemia0.5
Meridianin EHCT116 colon cancer0.3

The compound's mechanism of action includes the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Antiviral Activity

In addition to its antitumor effects, studies have shown that isoquinolinone derivatives possess antiviral properties. For instance, some compounds have been effective against Herpes simplex virus Type I and Polio virus Type I. The antiviral mechanism is believed to involve interference with viral replication processes .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Inorganic Chemistry explored the efficacy of various isoquinolinone derivatives in inhibiting cancer cell growth. The findings suggested that the trifluoromethyl substitution enhances the compound's potency against specific cancer types .
  • Mechanistic Insights :
    • Mechanistic studies indicated that compounds like this compound induce apoptosis through mitochondrial pathways and activate caspase cascades, leading to programmed cell death .
  • Synthesis and Structure-Activity Relationship (SAR) :
    • Research has focused on synthesizing various analogs to determine the structure-activity relationship (SAR). Modifications on the isoquinolinone scaffold have been shown to significantly affect biological activity, with specific substitutions enhancing anticancer properties while maintaining low toxicity profiles .

Properties

CAS No.

656234-32-1

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

5-hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)10-4-1-3-9(7-10)12-8-20-15(22)11-5-2-6-13(21)14(11)12/h1-8,21H,(H,20,22)

InChI Key

HPMJNTDEZPOSSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.